molecular formula C17H16BrNO3 B2388021 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide CAS No. 892711-23-8

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide

Cat. No.: B2388021
CAS No.: 892711-23-8
M. Wt: 362.223
InChI Key: MPCZGEPERRSURX-UHFFFAOYSA-N
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Description

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is an organic compound that belongs to the class of benzodioxine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves multiple steps, including bromination, amide formation, and cyclization reactionsThe final step involves the formation of the benzodioxine ring and the carboxamide group under specific reaction conditions, such as the use of appropriate solvents and catalysts .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production .

Chemical Reactions Analysis

Types of Reactions

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzodioxine derivatives .

Scientific Research Applications

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets and pathways. The bromine atom and the benzodioxine ring play a crucial role in its binding affinity and selectivity towards these targets. The compound may exert its effects through inhibition or activation of enzymes, receptors, or other proteins involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is unique due to its specific combination of functional groups and the benzodioxine ring, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

6-bromo-N-(2-ethylphenyl)-2,3-dihydro-1,4-benzodioxine-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrNO3/c1-2-11-5-3-4-6-14(11)19-17(20)12-9-15-16(10-13(12)18)22-8-7-21-15/h3-6,9-10H,2,7-8H2,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPCZGEPERRSURX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2Br)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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